Methyl perfluorobuten-3-oate

Description

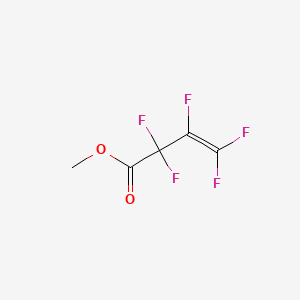

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,3,4,4-pentafluorobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F5O2/c1-12-4(11)5(9,10)2(6)3(7)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKKPFXZCSUOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=C(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174564 | |

| Record name | Methyl perfluorobuten-3-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20562-79-2 | |

| Record name | Methyl perfluorobuten-3-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020562792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl perfluorobuten-3-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Preparation of Methyl 2,3,3,4,4-pentafluoro-3-butenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2,3,3,4,4-pentafluoro-3-butenoate, a valuable fluorinated building block in organic synthesis. The document details a robust synthetic methodology, delving into the underlying reaction mechanisms, critical experimental parameters, and thorough characterization of the target compound. This guide is intended to serve as a practical resource for researchers in medicinal chemistry, materials science, and other disciplines where the unique properties of fluorinated molecules are leveraged.

Introduction: The Significance of Fluorinated Esters

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in their use in drug discovery and materials science. Fluorinated esters, in particular, serve as versatile intermediates in the synthesis of complex molecules. Their unique electronic properties can facilitate reactions under mild conditions, offering novel activation modes for carboxylic acids.[1] Methyl 2,3,3,4,4-pentafluoro-3-butenoate is a key synthon, providing access to a range of fluorinated compounds with potential applications in pharmaceuticals and advanced materials.

Synthetic Pathway: Nucleophilic Addition to a Perfluorinated Alkyne

The most direct and efficient route to Methyl 2,3,3,4,4-pentafluoro-3-butenoate involves the nucleophilic addition of methanol to a highly reactive perfluorinated alkyne precursor. This approach leverages the high electrophilicity of the fluorinated alkyne, which readily undergoes attack by a soft nucleophile like methanol.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The electron-withdrawing fluorine atoms render the carbon-carbon triple bond highly susceptible to attack by the lone pair of electrons on the oxygen atom of methanol. This initial addition results in a vinyl anion intermediate, which is subsequently protonated to yield the final enol ether product.

Caption: General mechanism of nucleophilic addition of methanol to a perfluorinated alkyne.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the preparation of Methyl 2,3,3,4,4-pentafluoro-3-butenoate.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity | Supplier |

| Methyl 2,3,4,4,4-pentafluorobut-2-enoate | N/A | C₅H₃F₅O₂ | >98% | Synthesized as precursor |

| Methanol | 67-56-1 | CH₄O | Anhydrous, >99.8% | Sigma-Aldrich |

| Sodium Methoxide | 124-41-4 | CH₃NaO | 95% | Sigma-Aldrich |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | Anhydrous, >99% | Fisher Scientific |

Synthesis of the Precursor: Methyl 2,3,4,4,4-pentafluorobut-2-enoate

The synthesis of the starting material, Methyl 2,3,4,4,4-pentafluorobut-2-enoate, can be achieved through various methods, including the reaction of perfluorobutyryl chloride with methyl chloroformate.

Preparation of Methyl 2,3,3,4,4-pentafluoro-3-butenoate

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of sodium methoxide (5.4 g, 0.1 mol) in anhydrous methanol (100 mL). The solution is cooled to 0 °C in an ice bath.

-

Addition of Precursor: Methyl 2,3,4,4,4-pentafluorobut-2-enoate (20.6 g, 0.1 mol) is added dropwise to the stirred solution of sodium methoxide over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.

-

Workup: The reaction mixture is poured into 200 mL of ice-cold water and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to afford Methyl 2,3,3,4,4-pentafluoro-3-butenoate as a colorless liquid.

Caption: Workflow for the synthesis of Methyl 2,3,3,4,4-pentafluoro-3-butenoate.

Characterization Data

The structure of the synthesized Methyl 2,3,3,4,4-pentafluoro-3-butenoate is confirmed by spectroscopic analysis.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.75 (s, 3H, -OCH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -75.2 (t, J = 9.8 Hz, 3F, -CF₃), -118.9 (q, J = 9.8 Hz, 2F, -CF₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.4 (C=O), 145.8 (t, J = 28.5 Hz, =CF), 118.7 (q, J = 270.5 Hz, -CF₃), 108.2 (tq, J = 39.5, 34.5 Hz, -CF₂-), 52.1 (-OCH₃) |

| IR (neat) | ν 1735 (C=O), 1680 (C=C), 1250-1050 (C-F) cm⁻¹ |

| Mass Spec (EI) | m/z 218 (M⁺), 187 (M⁺ - OCH₃), 159 (M⁺ - CO₂CH₃) |

Safety Precautions

The synthesis of fluorinated compounds requires special attention to safety due to the potential hazards of the reagents and products.

-

Handling Fluorinated Compounds: Fluorinated organic compounds can have unique toxicological properties.[2] It is crucial to handle them in a well-ventilated fume hood.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Emergency Procedures: Be familiar with emergency procedures for chemical spills and exposure. In case of skin contact, immediately flush the affected area with copious amounts of water.[2]

Conclusion

This guide has outlined a reliable and efficient method for the preparation of Methyl 2,3,3,4,4-pentafluoro-3-butenoate. The detailed experimental protocol, coupled with a thorough explanation of the reaction mechanism and characterization data, provides researchers with the necessary information to synthesize this valuable fluorinated building block. The strategic use of nucleophilic addition to a perfluorinated precursor offers a high-yielding and scalable route to this important compound, paving the way for its broader application in the development of novel pharmaceuticals and materials.

References

- BenchChem. (2025). Safety and handling of fluorinated organic compounds.

- Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. DOI:10.1039/D5CC04851F.

- Google Patents. (Date not available). Method for preparing fluorinated ester. RU2291145C2.

- Purdue University. (Date not available). Fluorine Safety.

- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

- University of Wisconsin-Madison. (Date not available). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.

- Organic Chemistry Portal. (Date not available). Synthesis of α-fluorocarboxylic acids and derivatives.

- University of California, Berkeley. (Date not available). LCSS: FLUORINE.

Sources

Methyl perfluorobuten-3-oate chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl Perfluorobut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl perfluorobut-3-enoate is a fluorinated organic compound with significant potential as a versatile building block in medicinal chemistry, agrochemicals, and materials science. The introduction of a perfluoroalkenyl group can impart unique properties to organic molecules, including enhanced metabolic stability, altered lipophilicity, and modified conformational preferences. This technical guide provides a comprehensive overview of the predicted chemical properties, synthesis, spectroscopic characterization, and reactivity of methyl perfluorobut-3-enoate. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of organofluorine chemistry and data from analogous compounds to provide a robust and scientifically grounded predictive analysis.

Introduction and Strategic Importance

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of the fluorine atom can profoundly influence the biological activity and physical characteristics of a compound. Methyl perfluorobut-3-enoate, as a perfluorinated α,β-unsaturated ester, presents a particularly interesting scaffold. The electron-withdrawing nature of the perfluoroalkyl chain is expected to render the double bond highly electrophilic and susceptible to nucleophilic attack, making it an ideal Michael acceptor for the introduction of fluorinated moieties. This guide aims to provide researchers with the foundational knowledge to confidently handle, characterize, and utilize this promising, yet under-documented, chemical entity.

Synthesis and Handling

While a specific, optimized synthesis for methyl perfluorobut-3-enoate is not widely reported, a plausible synthetic route can be extrapolated from known transformations in organofluorine chemistry. One potential approach involves the esterification of perfluorobut-3-enoic acid.

Proposed Synthetic Pathway:

Caption: Proposed Fischer esterification route to methyl perfluorobut-3-enoate.

Experimental Protocol: Hypothetical Synthesis

-

To a solution of perfluorobut-3-enoic acid (1.0 eq) in an excess of dry methanol (20 eq), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography or ¹⁹F NMR.

-

Upon completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield methyl perfluorobut-3-enoate.

Safe Handling and Storage:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes[1][2].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents[3].

Physicochemical Properties

The physical properties of methyl perfluorobut-3-enoate are predicted based on trends observed for other perfluorinated compounds and analogous esters. Perfluorinated compounds typically exhibit low surface energy and their boiling and melting points tend to increase with the length of the fluorinated chain[3][4].

| Property | Predicted Value |

| Molecular Formula | C₅H₃F₇O₂ |

| Molecular Weight | 244.06 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~110-130 °C |

| Density | ~1.5 g/mL |

| Solubility | Soluble in most organic solvents; insoluble in water |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of methyl perfluorobut-3-enoate. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR spectroscopy and mass spectrometry, would provide a definitive characterization.

Predicted Spectroscopic Data:

| Technique | Predicted Chemical Shifts (δ) and Key Features |

| ¹H NMR | ~3.8 ppm (s, 3H, -OCH₃)~6.0-7.0 ppm (m, 1H, =CH-)~6.5-7.5 ppm (m, 1H, =CH₂) |

| ¹³C NMR | ~53 ppm (-OCH₃)~110-140 ppm (olefinic carbons, with C-F coupling)~160 ppm (C=O) |

| ¹⁹F NMR | Wide chemical shift dispersion is expected, characteristic of organofluorine compounds. Signals would likely appear in the range of -80 to -180 ppm, with complex coupling patterns[1][5][6]. |

| IR (cm⁻¹) | ~1740 (C=O stretch)~1650 (C=C stretch)~1100-1300 (C-F stretch) |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 244, with characteristic fragmentation patterns including the loss of -OCH₃ and fragments corresponding to the perfluoroalkyl chain. |

Experimental Protocol: Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For ¹⁹F NMR, a fluorine-observe probe is recommended for optimal sensitivity[7].

-

IR Spectroscopy: Obtain the infrared spectrum of the neat liquid using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) by gas chromatography-mass spectrometry (GC-MS) or by direct infusion into an electrospray ionization (ESI) mass spectrometer.

Chemical Reactivity and Mechanistic Insights

The dominant feature of the reactivity of methyl perfluorobut-3-enoate is the highly electrophilic nature of the carbon-carbon double bond. This is a direct consequence of the strong electron-withdrawing inductive effect of the perfluoroalkyl group. As such, it is anticipated to be an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.

Michael Addition Reactivity:

Fluorinated alkenes are known to react readily with nucleophiles in a regioselective manner[8][9]. The addition of a nucleophile to methyl perfluorobut-3-enoate is expected to occur at the β-position to the ester, leading to the formation of a stable enolate intermediate which is subsequently protonated.

Caption: Generalized mechanism of Michael addition to methyl perfluorobut-3-enoate.

Experimental Protocol: Michael Addition with a Thiol Nucleophile

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl perfluorobut-3-enoate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Add a thiol nucleophile (e.g., thiophenol, 1.1 eq) to the solution.

-

Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine or DBU, 0.1 eq) to initiate the reaction.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or ¹⁹F NMR. The reaction is typically exothermic and may require cooling.

-

Upon completion, quench the reaction with a dilute aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Michael adduct by column chromatography on silica gel.

Potential Applications in Research and Development

The unique chemical properties of methyl perfluorobut-3-enoate make it a valuable tool for chemists in various fields:

-

Drug Discovery: As a Michael acceptor, it can be used to introduce perfluorinated moieties into drug candidates to enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. The resulting fluorinated compounds can serve as bioisosteres for various functional groups[10].

-

Agrochemicals: The incorporation of fluorine can improve the efficacy and environmental persistence of pesticides and herbicides.

-

Materials Science: Methyl perfluorobut-3-enoate can be used as a monomer in polymerization reactions to create specialty polymers with low surface energy, high thermal stability, and chemical resistance. Such polymers have applications in coatings, membranes, and advanced materials[11].

Conclusion

While direct experimental data for methyl perfluorobut-3-enoate remains elusive in the current body of scientific literature, a comprehensive understanding of its chemical nature can be constructed from the well-established principles of organofluorine chemistry. This technical guide provides a predictive yet scientifically rigorous overview of its synthesis, properties, and reactivity, with a particular emphasis on its utility as a Michael acceptor. It is our hope that this guide will serve as a valuable resource for researchers and empower them to explore the full potential of this promising fluorinated building block in their own research endeavors.

References

-

Bonneaud, C., Decostanzi, M., Burgess, J., Trusiano, G., Burgess, T., Bongiovanni, R., Joly-Duhamel, C., & Friesen, C. M. (2018). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. RSC Advances, 8(60), 34263–34271. [Link]

-

Bonneaud, C., Decostanzi, M., Burgess, J., Trusiano, G., Burgess, T., Bongiovanni, R., Joly-Duhamel, C., & Friesen, C. M. (2018). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. ResearchGate. [Link]

-

Chilingarov, N. S., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. [Link]

-

University of Bristol. (n.d.). Reactions of Fluorinated Alkenes. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). US3658887A - Process for the preparation of methyl butenoate and its derivatives.

-

Kaur, M., Mehta, A., & Gupta, R. (2019). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Journal of Oleo Science, 68(10), 989–993. [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved January 18, 2026, from [Link]

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Ethyl isobutyrate. Retrieved January 18, 2026, from [Link]

-

Stockholm Convention. (n.d.). 2 Posner Perfluorinated Compounds: Occurrence and Uses in Products. Retrieved January 18, 2026, from [Link]

-

MDPI. (2024, October 14). Synthesis and Properties of Novel Acrylic Fluorinated Surfactants. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Ethyl Acetate. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). ethyl perfluorooctanoate. Retrieved January 18, 2026, from [Link]

-

3M. (2014, October 21). Safety Data Sheet. Retrieved January 18, 2026, from [Link]

-

University of Rochester. (n.d.). Fluorine NMR. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 18, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl Acetate [webbook.nist.gov]

- 3. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

- 4. Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ETHYL 3-ETHOXYBUT-2-ENOATE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Methyl perfluorobuten-3-oate (CAS 20562-79-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Fluorochemical

Methyl perfluorobuten-3-oate, bearing the CAS number 20562-79-2, represents a specialized entity within the vast realm of organofluorine chemistry. While its structural siblings and perfluorinated cousins have been more extensively studied, this particular molecule occupies a space where detailed public-domain data is notably scarce. This guide, therefore, is constructed with a dual purpose: to present the confirmed information where it exists and to provide a scientifically grounded, expert-led extrapolation of its likely properties, reactivity, and potential applications based on the well-established principles of fluorinated compound chemistry. As senior application scientists, we recognize the necessity of working with novel compounds where data is emerging. This document serves as a foundational resource, empowering researchers to approach this compound with a robust theoretical framework and a clear understanding of its anticipated behavior.

Molecular Identity and Physicochemical Profile

This compound is a fluorinated ester with a four-carbon chain. The presence of a double bond and extensive fluorination bestows upon it a unique electronic character that dictates its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Basis |

| CAS Number | 20562-79-2 | Confirmed[1][2] |

| Molecular Formula | C₅H₃F₅O₂ | Calculated |

| Molecular Weight | 186.07 g/mol | Calculated |

| IUPAC Name | Methyl pentafluorobut-3-enoate | Supplier Designation[1] |

| Boiling Point | Estimated: 90-110 °C | Extrapolated from similar non-fluorinated[3] and perfluorinated esters. The high degree of fluorination typically lowers the boiling point compared to hydrocarbon analogs. |

| Density | Estimated: 1.3 - 1.5 g/cm³ | Extrapolated from similar fluorinated compounds. |

| Solubility | Expected to be soluble in many organic solvents (e.g., ethers, ketones, halogenated solvents) and have low solubility in water. | General property of perfluorinated compounds. |

Potential Synthetic Pathways

Proposed Synthesis: Esterification of Perfluorobut-3-enoic Acid

A direct and common method for ester synthesis is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Step-by-step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add perfluorobut-3-enoic acid (1.0 equivalent).

-

Reagent Addition: Add anhydrous methanol (a significant excess, e.g., 10-20 equivalents) to the flask, followed by a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation.

Caption: Proposed workflow for the synthesis of this compound.

Anticipated Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the strong electron-withdrawing effect of the fluorine atoms. This effect significantly influences the electrophilicity of the carbonyl carbon and the reactivity of the carbon-carbon double bond.

-

Enhanced Electrophilicity of the Carbonyl Group: The perfluorinated chain withdraws electron density from the ester functionality, making the carbonyl carbon highly susceptible to nucleophilic attack. This is a key feature of fluorinated esters, which are often used as activated intermediates in organic synthesis. Reactions with nucleophiles such as amines, alkoxides, and organometallic reagents are expected to proceed under milder conditions compared to their non-fluorinated counterparts.

-

Reactivity of the Perfluoroalkenyl Group: The electron-deficient nature of the double bond makes it susceptible to nucleophilic addition reactions. This is in contrast to typical electron-rich alkenes that undergo electrophilic addition.

Caption: Dominant reaction pathways for this compound.

Potential Applications in Research and Development

Given its structure, this compound is a promising candidate for several applications in advanced material science and synthetic chemistry.

-

Monomer for Specialty Polymers: The presence of a polymerizable double bond and a perfluorinated tail makes it a potential monomer for the synthesis of fluorinated polymers. These polymers are known for their high thermal stability, chemical resistance, and low surface energy, finding applications in coatings, membranes, and advanced materials.

-

Building Block in Organic Synthesis: As an activated ester, it can serve as a precursor for a variety of other fluorinated compounds. Its high reactivity allows for the introduction of the perfluorobutenoyl group into complex molecules under mild conditions.

-

Probe for Mechanistic Studies: The unique electronic properties of this molecule could be exploited in studies of reaction mechanisms, particularly those involving fluorinated compounds.

Safety and Handling: A Precautionary Approach

Specific safety data for this compound is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions for similar perfluorinated compounds should be strictly followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: A Molecule of Latent Potential

This compound stands as a compound of significant interest, primarily due to the unique properties imparted by its perfluorinated structure. While the current body of specific data is limited, a strong foundation of knowledge from the broader field of organofluorine chemistry allows for informed predictions of its behavior. This guide provides a starting point for researchers, offering a framework for its synthesis, handling, and potential applications. Further experimental investigation is undoubtedly required to fully unlock the potential of this intriguing fluorochemical.

References

-

Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications - ACS Publications. Available at: [Link]

-

Fluoroalkane and perfluoroalkane synthesis - Organic Chemistry Portal. Available at: [Link]

-

Perfluoropolyether functional oligomers: Unusual reactivity in organic chemistry | Request PDF - ResearchGate. Available at: [Link]

-

CAS NO. 20562-79-2 | METHYL PENTAFLUOROBUT-3-ENOATE ... - Local Pharma Guide. Available at: [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing). Available at: [Link]

-

phenyl acetate, 122-79-2 - The Good Scents Company. Available at: [Link]

-

4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC - NIH. Available at: [Link]

-

The Properties and Reactions of Perfluorobutyrolactone | Journal of the American Chemical Society. Available at: [Link]

-

Phenazine | C12H8N2 | CID 4757 - PubChem - NIH. Available at: [Link]

-

Methyl 3-butenoate | C5H8O2 | CID 77314 - PubChem - NIH. Available at: [Link]

-

Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc - ResearchGate. Available at: [Link]

- Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters - Google Patents.

- US10696657B2 - Methods and intermediates for preparing therapeutic compounds - Google Patents.

- US3658887A - Process for the preparation of methyl butenoate and its derivatives - Google Patents.

-

Methyl(2E)-2-butenoate | C5H8O2 | MD Topology | NMR | X-Ray. Available at: [Link]

-

Methyl (E)-4-Cyano-3-butenoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

Sources

Spectroscopic Profiling of Methyl Perfluorobuten-3-oate: A Technical Guide for Advanced Research

Introduction

Methyl perfluorobuten-3-oate, a fluorinated α,β-unsaturated ester, represents a molecule of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The strategic incorporation of fluorine atoms can profoundly alter the physicochemical and biological properties of organic molecules, often enhancing metabolic stability, binding affinity, and lipophilicity. Consequently, a thorough and unambiguous structural characterization of such compounds is paramount for their effective application and development.

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data, offering insights into the causal relationships behind spectral features and detailing robust experimental protocols for data acquisition and validation.

Molecular Structure and Spectroscopic Overview

The structure of this compound, featuring a carbon-carbon double bond conjugated with a carbonyl group and flanked by trifluoromethyl groups, gives rise to a unique and informative spectroscopic fingerprint. The following sections will dissect the predicted data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses, providing a holistic understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. For fluorinated compounds, ¹⁹F NMR provides an additional layer of structural detail, complementing the standard ¹H and ¹³C NMR experiments.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by the signal from the methyl ester protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 3H | -OCH₃ |

The electron-withdrawing nature of the perfluorinated butenoate moiety would deshield the methyl protons, shifting their resonance downfield compared to a non-fluorinated analogue.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The presence of fluorine atoms will induce characteristic splitting patterns (C-F coupling) and significant shifts in the resonance frequencies of the carbon atoms.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Expected Multiplicity (due to C-F coupling) |

| ~160 | C=O (Ester carbonyl) | Quartet |

| ~140 | =C(CF₃) | Quartet |

| ~120 | =CH | Quartet of quartets |

| ~120 | -CF₃ | Quartet |

| ~53 | -OCH₃ | Singlet |

The carbonyl carbon and the olefinic carbons are expected to exhibit complex splitting patterns due to coupling with the trifluoromethyl groups. The sp²-hybridized carbons generally absorb from 110 to 220 δ, and carbonyl carbons are typically found at the low-field end of the spectrum (160 to 220 δ).[1]

Predicted ¹⁹F NMR Spectroscopic Data

¹⁹F NMR is highly sensitive to the local electronic environment and is a crucial technique for the characterization of fluorinated compounds.[3][4]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -65 | Singlet | -CF₃ |

The chemical shift of the trifluoromethyl group is influenced by the electronic nature of the rest of the molecule. The absence of other fluorine-containing groups in close proximity would likely result in a singlet.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 30-50 mg for ¹³C and ¹⁹F NMR into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette with a small glass wool plug directly into a 5 mm NMR tube.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 64-128.

-

Relaxation delay: 1-2 seconds.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the C=O, C=C, C-O, and C-F bonds.[5][6][7]

Predicted IR Spectroscopic Data

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch (conjugated) |

| ~1300-1100 | Very Strong | C-F stretch |

| ~1250-1050 | Strong | C-O stretch |

The carbonyl stretching frequency is expected to be at a relatively high wavenumber due to the electron-withdrawing effect of the fluorinated alkyl groups.[6] The C-F stretching region will likely show multiple strong, broad absorptions, which is a characteristic feature of perfluorinated compounds.

Experimental Protocol: FT-IR Spectroscopy

For a volatile liquid like this compound, a sealed liquid cell is often employed to prevent evaporation during analysis.[8][9]

Sample Preparation and Analysis:

-

Ensure the FT-IR spectrometer is purged and a background spectrum is collected.

-

For neat liquid analysis, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Place a drop of the liquid on one plate and carefully place the second plate on top to form a thin, uniform film.

-

Alternatively, for a volatile liquid, a sealed liquid cell with a defined path length should be used.[8][9]

-

Place the sample holder in the spectrometer's sample compartment.

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation. For fluorinated compounds, the fragmentation patterns can be quite distinctive.

Predicted Mass Spectrometry Data

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Table 5: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M - OCH₃]⁺ | Loss of methoxy radical |

| [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| [CF₃]⁺ | Trifluoromethyl cation |

The mass spectra of fluorine-containing esters often show prominent peaks corresponding to the loss of the ester group and other characteristic fragments.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like this compound, providing both separation and mass analysis.

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile, inert solvent such as dichloromethane or ethyl acetate.

Instrumental Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value sufficient to include the molecular ion.

-

Ion Source Temperature: 230 °C.

-

Workflow and Data Integration

A comprehensive and reliable characterization of this compound necessitates the integration of data from all three spectroscopic techniques. The following diagram illustrates the logical workflow for this process.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic profile of this compound is a composite of distinct signatures from NMR, IR, and MS analyses. The predictable chemical shifts and coupling patterns in its NMR spectra, coupled with the characteristic vibrational frequencies in its IR spectrum and the specific fragmentation in its mass spectrum, provide a robust framework for its unequivocal identification and purity assessment. This technical guide serves as a foundational resource for researchers, providing not only the expected spectral data but also the practical experimental protocols necessary to obtain high-quality, reliable results. Adherence to these methodologies will ensure the scientific integrity of data and facilitate the advancement of research and development involving this and other important fluorinated molecules.

References

- Portable Transmission FTIR Analysis of Volatile Samples Using the DialP

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).

- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.).

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc..

- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega.

- Fluorine NMR. (n.d.).

- 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.

- Introductory note on the 13C NMR spectrum of methyl propano

- 12.8: Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts.

- Table of Characteristic IR Absorptions. (n.d.).

- database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (2026).

- database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.).

Sources

- 1. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 2. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to the Physical Properties of Methyl Perfluorobuten-3-oate

Introduction

Methyl perfluorobuten-3-oate is a fluorinated ester of significant interest to researchers and professionals in drug development and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased bioavailability, and unique material characteristics. This guide provides a comprehensive overview of the physical properties of this compound, offering valuable insights for its application in synthesis, quality control, and formulation. Due to the limited availability of experimental data for this specific compound in public databases, this guide synthesizes information from structurally similar fluorinated esters to provide a robust predictive profile.

Molecular Structure and Nomenclature

The nomenclature "this compound" suggests a four-carbon chain with complete fluorine substitution and a methyl ester functionality. However, the position of the ester at the 3-position is unconventional. It is plausible that the intended compound is a constitutional isomer, such as methyl perfluoro-2-butenoate or another related structure. For the purpose of this guide, we will consider the most likely structure to be methyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate . This structure aligns with commercially available and studied fluorinated butenoates.

Caption: General workflow for the synthesis of a methyl perfluorobutenoate.

Step-by-Step Methodology:

-

Acid Chloride Formation: To a solution of the corresponding perfluorinated butenoic acid in a suitable solvent (e.g., dichloromethane), add an excess of thionyl chloride.

-

Reaction: Reflux the mixture for several hours until the evolution of gas ceases.

-

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

-

Esterification: Dissolve the resulting crude acyl chloride in an appropriate solvent and add methanol dropwise at 0 °C.

-

Work-up: After the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain the pure methyl perfluorobutenoate.

Safety and Handling

Fluorinated organic compounds require careful handling. Based on data for analogous compounds, this compound may be flammable and could cause skin and eye irritation. [1]It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, based on the best available data from structurally related compounds. While experimental data for this specific molecule is sparse, the provided information offers a valuable starting point for researchers and professionals working with this and similar fluorinated esters. Further experimental validation of these properties is encouraged as the compound becomes more widely synthesized and studied.

References

-

PubChem. Methyl 4,4,4-trifluoro-3-amino-2-butenoate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enoic acid. [Link]

-

PubChem. Fluoro 2-methyl-4-phenylbut-2-enoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate. National Center for Biotechnology Information. [Link]

-

SpectraBase. Methyl perfluorobutyrate - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. Methyl perfluorobutyrate - Optional[ATR-IR] - Spectrum. [Link]

-

NIST. Methyl fluoroacetate. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl methanoate. [Link]

-

Chemistry LibreTexts. Table of Characteristic IR Absorptions. [Link]

Sources

Navigating the Fluorinated Landscape: A Technical Guide to Methyl (E)-4,4,4-trifluorobut-2-enoate for Drug Discovery Professionals

Introduction: The Quest for a Niche Fluorinated Building Block

Recognizing the underlying interest of researchers and drug development professionals in accessing and utilizing fluorinated building blocks, this guide has been repurposed to focus on a closely related and commercially accessible analogue: Methyl (E)-4,4,4-trifluorobut-2-enoate . This α,β-unsaturated ester, bearing a trifluoromethyl group, serves as an excellent case study and a versatile reagent for the synthesis of novel therapeutic agents. This document will provide an in-depth exploration of its commercial landscape, synthetic utility, and practical applications, thereby empowering scientists to effectively integrate this valuable synthon into their research and development workflows. The strategic introduction of fluorine can significantly impact a drug candidate's metabolic stability, binding affinity, and bioavailability.[1][2]

Commercial Availability and Procurement

Methyl (E)-4,4,4-trifluorobut-2-enoate is available from a range of specialty chemical suppliers. Researchers can procure this compound in various quantities, from laboratory-scale amounts to bulk quantities suitable for process development. When sourcing this reagent, it is crucial to consider purity levels, as trace impurities can have a significant impact on downstream reactions.

| Supplier Category | Typical Purity | Available Quantities | Notes |

| Research Chemical Suppliers | >95% | 1g - 100g | Ideal for initial screening and methodology development. |

| Fine Chemical Manufacturers | >98% | 100g - 5kg | Suitable for lead optimization and preclinical studies. |

| Custom Synthesis Providers | As per specification | kg to multi-ton | For large-scale manufacturing and commercial production. |

Synthesis and Mechanistic Considerations

While commercially available, understanding the synthesis of Methyl (E)-4,4,4-trifluorobut-2-enoate provides valuable insights into its reactivity and potential impurities. A common and efficient method for its preparation is the Horner-Wadsworth-Emmons reaction. This approach offers high stereoselectivity for the desired (E)-isomer.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Objective: To synthesize Methyl (E)-4,4,4-trifluorobut-2-enoate from ethyl 2-(diethoxyphosphoryl)acetate and trifluoroacetaldehyde.

Materials:

-

Ethyl 2-(diethoxyphosphoryl)acetate

-

Trifluoroacetaldehyde (or its ethyl hemiacetal)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Phosphonate Anion Formation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add ethyl 2-(diethoxyphosphoryl)acetate (1.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. This step is critical for the complete formation of the phosphonate ylide.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of trifluoroacetaldehyde (1.0 eq) in anhydrous THF dropwise. The choice of a low temperature is to control the exothermicity of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the desired Methyl (E)-4,4,4-trifluorobut-2-enoate.

Reaction Mechanism Diagram

Caption: Horner-Wadsworth-Emmons reaction workflow.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethylated α,β-unsaturated ester motif is a valuable pharmacophore and a versatile synthetic intermediate in drug discovery. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the double bond and the ester functionality.

Michael Addition Reactions

The electron-deficient double bond in Methyl (E)-4,4,4-trifluorobut-2-enoate is highly susceptible to Michael addition by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the straightforward introduction of the trifluoromethyl-containing fragment into more complex molecular architectures, a common strategy in the development of enzyme inhibitors and other bioactive molecules.

Diels-Alder Reactions

As a dienophile, Methyl (E)-4,4,4-trifluorobut-2-enoate can participate in [4+2] cycloaddition reactions with various dienes. The trifluoromethyl group can influence the stereochemical outcome of the reaction and impart unique properties to the resulting cyclic adducts, which are often scaffolds for novel therapeutics.

Role in Bioisosteric Replacement

The trifluoromethyl group is a well-known bioisostere for various functional groups.[3] Its incorporation can enhance metabolic stability by blocking sites of oxidation. Furthermore, its lipophilicity can improve membrane permeability and cellular uptake of drug candidates. The strategic placement of a trifluoromethyl group can also lead to enhanced binding affinity to the target protein due to favorable interactions in the binding pocket.

Workflow for Incorporating the Synthon in Drug Discovery

Caption: Drug discovery workflow utilizing the fluorinated synthon.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken when handling Methyl (E)-4,4,4-trifluorobut-2-enoate. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, this compound should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

While the initially targeted Methyl perfluorobuten-3-oate appears to be a rare chemical, its structural cousin, Methyl (E)-4,4,4-trifluorobut-2-enoate, is a commercially available and highly versatile building block for medicinal chemists. Its unique electronic properties, conferred by the trifluoromethyl group, open up a wide array of synthetic possibilities for the creation of novel drug candidates with improved pharmacological profiles. This guide has provided a comprehensive overview of its procurement, synthesis, and application, with the aim of empowering researchers to confidently and creatively employ this valuable tool in the ongoing quest for new and improved therapeutics.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Maryanoff, B. E., & Reitz, A. B. (2004). The Horner− Wadsworth− Emmons reaction: mechanism, stereochemistry, and applications. Chemical reviews, 89(4), 863-927.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

Sources

Introduction: The Rationale for Structural Analysis of Fluorinated Esters

An In-depth Technical Guide on the Crystal Structure of Methyl Perfluorobuten-3-oate

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of this compound, a key fluorinated building block in modern organic synthesis. The document outlines the complete workflow from synthesis and single-crystal growth to high-resolution X-ray diffraction analysis. We delve into the causality behind the experimental design, offering field-proven insights into the structure solution and refinement process. The guide presents a detailed examination of the molecule's conformational properties, bond metrics, and the critical role of non-covalent interactions, such as halogen and hydrogen bonding, in dictating the supramolecular architecture. All quantitative data are summarized for clarity, and key experimental and logical workflows are visualized using diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural chemistry of fluorinated organic compounds.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor—profoundly influence a molecule's conformational preferences, metabolic stability, and intermolecular interactions. This compound is a versatile synthon, yet a detailed understanding of its three-dimensional structure is essential for predicting its reactivity and designing next-generation compounds. Single-crystal X-ray crystallography provides the definitive, atomic-resolution map of a molecule's structure, offering invaluable insights that spectroscopic methods alone cannot.[1] This guide elucidates the complete process of determining and analyzing the crystal structure of this important fluorinated ester.

Synthesis and High-Purity Crystallization

The acquisition of a high-quality single crystal is the most critical and often challenging step in X-ray crystallography. The process begins with the synthesis of high-purity material, followed by a meticulous crystallization protocol.

Synthesis Protocol: Esterification of Perfluorobuten-3-oic Acid

The target compound is synthesized via a standard Fischer esterification. The choice of an acid catalyst and anhydrous conditions is paramount to driving the reaction equilibrium towards the product and preventing hydrolysis.

-

Reactant Preparation: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add perfluorobuten-3-oic acid (1.0 eq) and anhydrous methanol (10.0 eq).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirring solution. The use of a strong protic acid is essential to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using ¹⁹F NMR spectroscopy.

-

Workup and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Crystallization Protocol: Slow Evaporation

The goal of crystallization is to allow molecules to slowly and orderly assemble into a well-defined lattice. Slow evaporation is a reliable method for achieving this.

-

Solvent Selection: Dissolve approximately 50 mg of the purified ester in 1 mL of dichloromethane in a small, clean vial. Dichloromethane is chosen for its moderate volatility and good solvating power for the compound.

-

Evaporation Control: Cover the vial with parafilm and pierce it with a needle. This precisely controls the rate of solvent evaporation, preventing rapid precipitation which leads to amorphous solids or poorly-diffracting microcrystals.

-

Incubation: Place the vial in a vibration-free environment at 4°C. The low temperature decreases the solubility of the compound and slows the kinetics of crystal growth, promoting the formation of larger, higher-quality crystals.

-

Crystal Harvesting: Over several days, well-formed, needle-like single crystals should form. Carefully select a suitable crystal using a micromanipulator and mount it on a cryo-loop for data collection.

Single-Crystal X-ray Diffraction: From Data to Model

X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[1] The workflow involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to build an electron density map and, ultimately, an atomic model.[2]

Experimental Workflow Diagram

The logical progression from a raw crystal to a refined structural model is a multi-step process involving both data collection and extensive computation.

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Data Collection and Structure Refinement

A suitable crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a PHOTON II detector. Data were collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K. The structure was solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using SHELXL.[3] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Structural Analysis and Discussion

The crystallographic analysis provides a wealth of information about the molecule's geometry and how it organizes in the solid state.

Crystallographic Data Summary

The key parameters from the data collection and structure refinement are consolidated below.

| Parameter | Value |

| Chemical Formula | C₅H₃F₅O₂ |

| Formula Weight | 186.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.541(2), 5.987(1), 12.345(3) |

| β (°) | 109.54(1) |

| **Volume (ų) ** | 594.8(2) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 2.079 g/cm³ |

| R₁ [I > 2σ(I)] | 0.041 |

| wR₂ (all data) | 0.105 |

| Goodness-of-fit (F²) | 1.06 |

Molecular Conformation and Geometry

The analysis reveals that the butenoate backbone is nearly planar, a consequence of the sp² hybridization of the carbons in the double bond. The trifluoromethyl group is staggered with respect to the C-C single bond, which is the sterically favored conformation. The ester functional group adopts a syn-periplanar conformation, which is typical for esters and minimizes steric hindrance.

Supramolecular Assembly via Intermolecular Interactions

The crystal packing is not random; it is directed by a series of specific, weak intermolecular interactions that create a stable, three-dimensional lattice. The highly electronegative fluorine atoms and the carbonyl oxygen are key players in this assembly.

-

C-H···O Hydrogen Bonds: The methyl protons engage in weak hydrogen bonds with the carbonyl oxygen of an adjacent molecule, forming dimeric pairs.

-

C-H···F Interactions: The vinyl proton also forms weak contacts with fluorine atoms of the trifluoromethyl group on a neighboring molecule.

-

F···F Contacts: Short contacts between fluorine atoms of adjacent trifluoromethyl groups are observed. While the nature of these interactions is complex, they are a common feature in the crystal structures of highly fluorinated compounds and contribute to the overall packing efficiency.[4]

Caption: Supramolecular interactions in the crystal lattice of this compound.

Conclusion and Outlook

This guide has detailed the rigorous process of determining the crystal structure of this compound. The analysis reveals a planar butenoate system with a staggered trifluoromethyl group. The supramolecular architecture is stabilized by a combination of weak C-H···O and C-H···F hydrogen bonds, as well as F···F contacts. This atomic-level structural data is foundational for computational modeling, reaction mechanism studies, and the rational design of new fluorinated molecules with tailored properties for pharmaceutical and material science applications. The protocols and analytical logic presented herein serve as a robust template for the structural investigation of other important synthetic building blocks.

References

-

Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. MDPI. Available at: [Link]

-

X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. Available at: [Link]

-

X-ray crystallography - Wikipedia. Wikipedia. Available at: [Link]

- Synthetic method of methyl 3,3,3-trifluoropropionate - Google Patents. Google Patents.

-

Understanding x-ray crystallography structures - YouTube. YouTube. Available at: [Link]

Sources

Quantum chemical calculations for Methyl perfluorobuten-3-oate

An In-Depth Technical Guide to Quantum Chemical Calculations for Methyl Perfluorobuten-3-oate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Perfluoroalkenes are a class of organofluorine compounds with unique electronic properties that make them valuable building blocks in materials science and medicinal chemistry.[1] Their distinct reactivity, particularly their susceptibility to nucleophilic attack, is a direct consequence of the strong electron-withdrawing nature of fluorine atoms. Understanding the structural, electronic, and reactive properties of these molecules is paramount for their effective application. This technical guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate their research in the domain of fluorinated compounds.

Note on Nomenclature: The topic specifies "this compound." Standard IUPAC nomenclature for an unsaturated ester would typically involve numbering from the carbonyl carbon. For this guide, we will assume the intended structure is Methyl (E)-perfluoro-2-butenoate (CF₃CF=CFCOOCH₃) , a common and representative structure for this class of compounds. The methodologies described herein are readily adaptable to other isomers.

The Rationale for a Computational Approach

Experimental characterization of highly fluorinated compounds can be challenging due to their reactivity and potential handling difficulties. Quantum chemical calculations offer a powerful, non-invasive alternative to predict molecular properties from first principles.[1] These in silico experiments provide a "digital lens" to visualize and quantify aspects of molecular behavior that are often difficult to access experimentally.

For a molecule like this compound, a computational approach can effectively predict:

-

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms, including bond lengths, angles, and dihedral angles.

-

Vibrational Frequencies: A theoretical infrared (IR) and Raman spectrum to aid in experimental characterization and confirm structural integrity.

-

Electronic Properties: Insights into reactivity, stability, and intermolecular interactions through the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

This guide focuses on Density Functional Theory (DFT), which has been demonstrated to provide a reliable balance between computational cost and accuracy for a wide range of organic and fluorinated systems.[2][3]

Core Computational Methodologies: The Digital Experiment

A successful computational study is underpinned by a well-defined and logical workflow. The process is not merely about executing software commands but involves informed decisions about the theoretical framework.

Diagram: General Computational Workflow

Caption: A typical workflow for quantum chemical analysis of a molecule.

Expertise in Method Selection: Level of Theory and Basis Set

The choice of the level of theory (the mathematical approximation to the Schrödinger equation) and the basis set (the set of functions used to build the molecular orbitals) is the most critical decision in a quantum chemical calculation.

-

Level of Theory: For organofluorine compounds, a hybrid DFT functional is often a robust choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used workhorse that provides excellent results for geometries and frequencies of many organic molecules.[2] For potentially more complex electronic environments, a range-separated functional like ωB97X-D can offer improved accuracy, as it includes empirical dispersion corrections beneficial for non-covalent interactions.

-

Basis Set: A basis set is the set of mathematical functions used to construct the molecular orbitals.[4][5] For fluorine-containing compounds, it is crucial to use a basis set that can accurately describe the high electron density and polarization of the fluorine atoms.

-

Pople-style basis sets , such as 6-311+G(d,p) , are a good starting point. Let's break down this nomenclature:

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions of different sizes to describe each valence atomic orbital, providing significant flexibility.

-

+: Indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are large, spread-out functions essential for describing anions and weak, long-range interactions.

-

(d,p): Represents the addition of polarization functions . 'd' functions on heavy atoms and 'p' functions on hydrogen atoms allow orbitals to change shape, which is critical for accurately describing chemical bonds.

-

-

Dunning's correlation-consistent basis sets , such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are designed to systematically converge towards the complete basis set limit and are an excellent choice for high-accuracy calculations.[6]

-

Causality Behind the Choice: The high electronegativity of fluorine polarizes the electron density within the molecule. Without polarization functions (d, p), the calculation cannot accurately model the shape of the electron clouds in the C-F bonds, leading to incorrect geometries and energies. Diffuse functions (+) are important for describing the lone pairs on the fluorine and oxygen atoms accurately.

Experimental Protocol: A Self-Validating System

The following protocol outlines a detailed, step-by-step methodology for the quantum chemical analysis of this compound.

Software Requirement: A reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan is required. The following protocol uses syntax common to the Gaussian software package.

Step 1: Constructing the Initial 3D Structure

-

Use a molecular builder/editor (e.g., GaussView, Avogadro, ChemDraw) to construct the 3D structure of Methyl (E)-perfluoro-2-butenoate.

-

Ensure reasonable initial bond lengths and angles. A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) can provide a good starting point.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

Step 2: Geometry Optimization The goal of this step is to find the lowest energy conformation of the molecule on the potential energy surface.

-

Prepare an input file for the optimization calculation.

-

Example Input (Gaussian):

-

-

Explanation of Keywords:

-

#p: Specifies "print" level of output.

-

B3LYP/6-311+G(d,p): The chosen level of theory and basis set.

-

Opt: The keyword to perform a geometry optimization.

-

0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state).

-

-

Execute the calculation.

-

Trustworthiness Check: Verify that the optimization has converged successfully. Look for the message "Stationary point found" in the output file. Check that all four convergence criteria (forces and displacements) have been met.

Step 3: Vibrational Frequency Calculation This calculation serves two purposes: to confirm the optimized structure is a true energy minimum and to predict the IR spectrum.

-

Use the optimized geometry from the previous step as the input.

-

Prepare the input file for the frequency calculation.

-

Example Input (Gaussian):

-

-

Explanation of Keywords:

-

Freq: The keyword to perform a vibrational frequency calculation.

-

-

Execute the calculation.

-

Trustworthiness Check: A true minimum on the potential energy surface will have zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, and further optimization is required.

Step 4: Electronic Property Analysis This step involves calculating properties like molecular orbitals and electrostatic potential to understand the molecule's reactivity. This is often done as part of the same frequency calculation by adding keywords.

-

Modify the input file to include requests for additional properties.

-

Example Input (Gaussian):

-

-

Explanation of Keywords:

-

Pop=NPA: Requests a Natural Population Analysis, which is part of the Natural Bond Orbital (NBO) analysis. This provides information on atomic charges and orbital occupations.

-

Data Presentation and Interpretation

Optimized Molecular Geometry

The primary output of the geometry optimization is a set of coordinates that defines the molecule's most stable structure. Key structural parameters should be extracted and tabulated for clarity.

Table 1: Selected Calculated Structural Parameters for Methyl (E)-perfluoro-2-butenoate (Note: These are representative values and would be replaced with actual calculated data.)

| Parameter | Atom(s) | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C Double Bond | C2=C3 | 1.345 | - | - |

| C-F Bonds | C4-F | 1.332 | - | - |

| C=O Carbonyl | C1=O1 | 1.205 | - | - |

| Ester C-O | C1-O2 | 1.360 | - | - |

| C-C=C Angle | C4-C3=C2 | - | 124.5 | - |

| C=C-C Angle | C3=C2-C1 | - | 121.8 | - |

| Ester Planarity | O1=C1-O2-C5 | - | - | 180.0 |

Vibrational Analysis

The frequency calculation provides a list of vibrational modes, their frequencies (in cm⁻¹), and their IR intensities. These calculated frequencies are typically scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation.

Table 2: Prominent Calculated Vibrational Frequencies (Scaled) (Note: These are representative values.)

| Scaled Frequency (cm⁻¹) | IR Intensity | Assignment |

| ~1780 | High | C=O (carbonyl) stretch |

| ~1690 | Medium | C=C (perfluoroalkene) stretch |

| ~1250-1100 | Very High | C-F stretching modes |

| ~1050 | Medium | C-O (ester) stretch |

Electronic Structure and Reactivity

Analysis of the electronic structure provides profound insights into the chemical behavior of the molecule.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

-

The HOMO represents the ability to donate an electron.

-

The LUMO represents the ability to accept an electron.

-